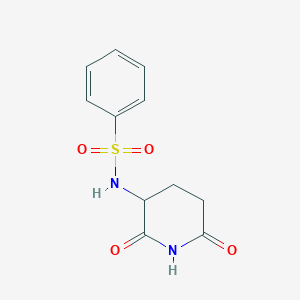
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the modulation of protein functions related to various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 2,6-dioxopiperidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate protein functions, particularly in the context of disease-related proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as the cereblon protein. By binding to these targets, the compound can modulate their activity, leading to the degradation of certain proteins involved in disease processes. This mechanism is particularly relevant in the context of cancer therapy, where the compound can promote the degradation of proteins that drive uncontrolled cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide: A compound with a similar structure that also modulates protein functions.
Thalidomide: Another related compound known for its immunomodulatory effects.
Uniqueness
N-(2,6-Dioxopiperidin-3-yl)benzenesulfonamide is unique in its specific interaction with the cereblon protein and its ability to selectively degrade target proteins. This specificity makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
62143-63-9 |
|---|---|
Molekularformel |
C11H12N2O4S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
N-(2,6-dioxopiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c14-10-7-6-9(11(15)12-10)13-18(16,17)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14,15) |
InChI-Schlüssel |
IVUJJWIVXRGSCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


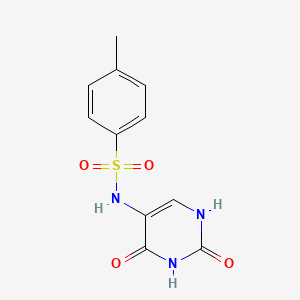
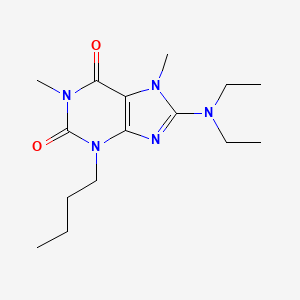
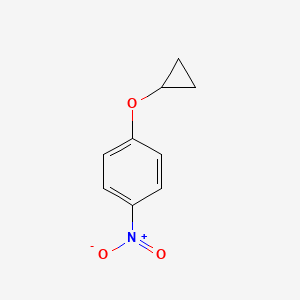
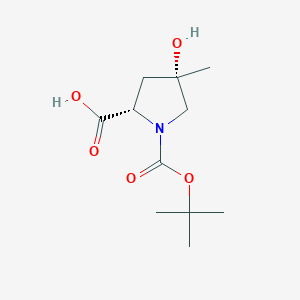
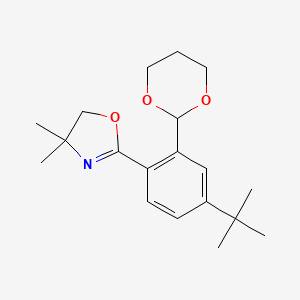
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

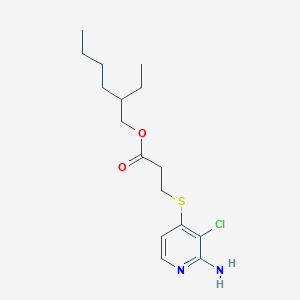

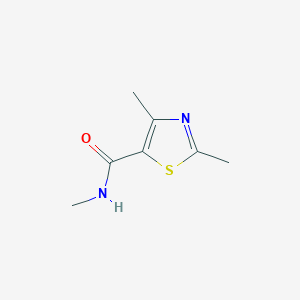
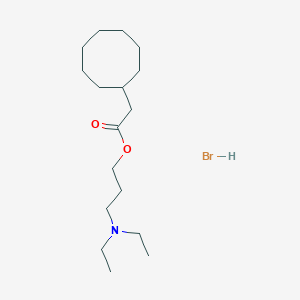
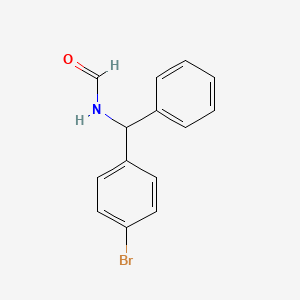
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
